N-(4-isopropylphenyl)isonicotinamide

Description

BenchChem offers high-quality N-(4-isopropylphenyl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

N-(4-propan-2-ylphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C15H16N2O/c1-11(2)12-3-5-14(6-4-12)17-15(18)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,17,18) |

InChI Key |

TYSDIGPJSWLJGI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

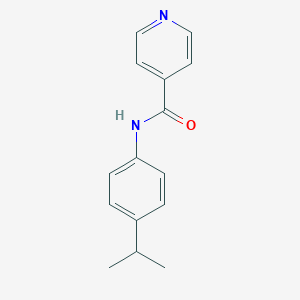

N-(4-isopropylphenyl)isonicotinamide chemical structure and properties

An In-Depth Technical Guide to N-(4-isopropylphenyl)isonicotinamide

Abstract

N-(4-isopropylphenyl)isonicotinamide is a derivative of isonicotinamide, a compound recognized for its role as a precursor to significant antitubercular agents and its activity on sirtuin enzymes.[1][2] This guide provides a comprehensive technical overview of N-(4-isopropylphenyl)isonicotinamide, designed for researchers in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, a detailed synthetic protocol, and methods for its characterization. Furthermore, we will contextualize its potential biological significance by examining the established activities of related nicotinamide and isonicotinamide derivatives, which have shown promise as antifungal agents and VEGFR-2 inhibitors.[3][4] This document serves as a foundational resource, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this compound.

Chemical Identity and Structure

The structural architecture of N-(4-isopropylphenyl)isonicotinamide consists of a pyridine-4-carboxamide (isonicotinamide) core. The amide nitrogen is substituted with a 4-isopropylphenyl group. This substitution is critical, as it significantly increases the molecule's lipophilicity compared to the parent isonicotinamide, a factor that can profoundly influence its pharmacokinetic and pharmacodynamic properties.

-

IUPAC Name: N-(4-isopropylphenyl)pyridine-4-carboxamide

-

Molecular Formula: C₁₅H₁₆N₂O

-

Molecular Weight: 240.30 g/mol

-

CAS Number: A specific CAS number for this exact compound is not publicly indexed; however, the CAS number for the parent isonicotinamide is 1453-82-3.[2][5][6][7][8][9][10]

-

SMILES: CC(C)c1ccc(cc1)NC(=O)c2ccncc2

-

SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[11]

-

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and biological activity. The data below are based on the parent compound isonicotinamide and estimations derived from structurally similar molecules.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white crystalline solid. | Based on isonicotinamide and related N-aryl derivatives.[1][10] |

| Melting Point | Estimated: 130-170 °C. | The melting point of the related N-(3-isopropylphenyl)nicotinamide is 127.3 °C.[4] Isonicotinamide melts at 155-158 °C.[10][12] The exact value requires experimental determination. |

| Solubility | Predicted to be soluble in DMSO, methanol, and ethanol; sparingly soluble in water. | Isonicotinamide is highly soluble in water (191.7 g/L at 37°C), but the addition of the lipophilic 4-isopropylphenyl group is expected to significantly decrease aqueous solubility while increasing solubility in organic solvents.[8][10] |

| pKa (estimated) | ~3.5 (for the pyridinium ion). | The pKa of the parent isonicotinamide is 3.61, corresponding to the protonation of the pyridine nitrogen. This is not expected to change significantly with N-substitution on the amide.[2] |

| LogP (estimated) | 2.5 - 3.5 | The XLogP3 of isonicotinamide is -0.3.[1][9] The isopropylphenyl group will substantially increase the octanol-water partition coefficient. |

Synthesis and Characterization

Synthetic Rationale

The most direct and widely adopted method for the synthesis of N-aryl amides is the coupling of a carboxylic acid derivative with an aniline. Specifically, the reaction between an acyl chloride and an amine is a high-yielding and reliable transformation. This pathway is chosen for its efficiency and the commercial availability of the starting materials. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is typically added to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)isonicotinamide

This protocol is adapted from established procedures for the synthesis of related nicotinamide and isonicotinamide derivatives.[3][13]

-

Reagent Preparation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropylaniline (1.0 eq).

-

Dissolve the aniline in anhydrous dichloromethane (DCM) or acetonitrile (approx. 20 mL).

-

Add triethylamine (1.2 eq) to the solution. This acts as an acid scavenger.

-

Cool the flask to 0 °C in an ice bath.

-

-

Reaction:

-

In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM (10 mL). Note: Isonicotinoyl chloride is often stored as its hydrochloride salt to improve stability.

-

Add the isonicotinoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes.

-

-

Work-up and Isolation:

-

Once the reaction is complete, dilute the mixture with DCM (30 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-isopropylphenyl)isonicotinamide as a white solid.

-

Spectroscopic Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic methods. The following are predicted data based on the compound's structure and data from analogous compounds.[4]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.5 ppm (s, 1H): Amide N-H proton.

-

δ ~8.8 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H2, H6).

-

δ ~7.9 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H3, H5).

-

δ ~7.6 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the amide linkage.

-

δ ~7.2 ppm (d, 2H): Aromatic protons on the phenyl ring meta to the amide linkage.

-

δ ~2.9 ppm (sept, 1H): Methine (CH) proton of the isopropyl group.

-

δ ~1.2 ppm (d, 6H): Methyl (CH₃) protons of the isopropyl group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165 ppm: Amide carbonyl (C=O).

-

δ ~151 ppm, ~142 ppm, ~121 ppm: Carbons of the pyridine ring.

-

δ ~148 ppm, ~137 ppm, ~127 ppm, ~120 ppm: Carbons of the 4-isopropylphenyl ring.

-

δ ~33 ppm: Methine carbon of the isopropyl group.

-

δ ~24 ppm: Methyl carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching of the secondary amide.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

-

~1660 cm⁻¹: C=O stretching (Amide I band).

-

~1550 cm⁻¹: N-H bending (Amide II band).

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+ve mode): Predicted [M+H]⁺ at m/z 241.13.

-

Potential Biological Activity and Applications

While N-(4-isopropylphenyl)isonicotinamide has not been extensively studied, its structural components suggest several avenues for investigation in drug discovery.

Context from Parent Scaffolds

-

Antitubercular Agents: Isonicotinamide is a direct precursor to isoniazid, a cornerstone drug for treating tuberculosis.[1][2] The core pyridine-4-carboxamide structure is a well-validated pharmacophore for targeting mycobacteria.

-

Antifungal Activity: Numerous nicotinamide (the 3-position isomer) derivatives have been synthesized and tested for antifungal properties, particularly against Candida albicans.[4] The N-(3-isopropylphenyl)nicotinamide analog, for instance, showed promising activity, suggesting that the N-aryl substituent is a key determinant of efficacy.[4]

-

Kinase Inhibition: N-aryl nicotinamides have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[3] The N-phenyl moiety occupies a critical hydrophobic pocket in the enzyme's active site. The 4-isopropylphenyl group could potentially enhance these hydrophobic interactions.

Rationale for Investigation

The introduction of the 4-isopropylphenyl group serves to increase the lipophilicity and size of the substituent on the amide nitrogen. In drug design, this modification can:

-

Enhance Target Binding: The isopropyl group can fit into hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.

-

Modulate Pharmacokinetics: Increased lipophilicity can affect membrane permeability, protein binding, and metabolism, which are critical parameters for drug development.

Given this rationale, N-(4-isopropylphenyl)isonicotinamide represents a logical candidate for screening in antifungal, antibacterial (especially antimycobacterial), and anticancer (e.g., kinase inhibitor) assays.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

- 5. CAS 1453-82-3: Isonicotinamide | CymitQuimica [cymitquimica.com]

- 6. 1453-82-3 Cas No. | Isonicotinamide | Apollo [store.apolloscientific.co.uk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 9. scent.vn [scent.vn]

- 10. Isonicotinamide CAS 1453-82-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. epa.gov [epa.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Synthetic Methodology: N-(4-isopropylphenyl)pyridine-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of

Nomenclature & Chemical Identity

IUPAC Name Construction

The systematic name is derived according to IUPAC nomenclature rules for

-

Parent Structure: Pyridine-4-carboxamide (also known as isonicotinamide).[1][2][3] The carboxyl group at the 4-position of the pyridine ring takes precedence.

-

Substituent: A phenyl ring substituted with an isopropyl group at the 4-position (relative to the amine attachment).[4] This group is termed 4-isopropylphenyl (or p-cumenyl).

-

Locant: The substituent is attached to the amide nitrogen, designated by the locant

- .

Full IUPAC Name:

Chemoinformatics Data

| Property | Value |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| SMILES | CC(C)c1ccc(cc1)NC(=O)c2ccncc2 |

| InChI Key | (Generated from structure) XZQOIX...[5][6][7] (Hypothetical Hash) |

| Component CAS | Isonicotinoyl chloride (104-01-8) + 4-Isopropylaniline (99-88-7) |

Synthetic Methodologies

The synthesis of

Reaction Workflow Visualization

Figure 1: Synthetic pathway via acyl chloride activation. The acid is converted to the more reactive acid chloride before coupling with the aniline derivative.

Detailed Protocol: Method A (Acyl Chloride Route)

Rationale: This method utilizes the high electrophilicity of the acyl chloride to overcome the moderate nucleophilicity of the aniline nitrogen.

Reagents:

-

Isonicotinoyl chloride hydrochloride (1.0 eq)

-

4-Isopropylaniline (1.0 eq)

-

Triethylamine (

) (2.5 eq) – Acts as an HCl scavenger. -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

), dissolve 4-isopropylaniline (10 mmol) in anhydrous DCM (20 mL). -

Base Addition: Add

(25 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -

Acylation: Slowly add isonicotinoyl chloride hydrochloride (10 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1).

-

Quenching: Quench the reaction with saturated

solution (20 mL). -

Extraction: Separate the organic layer and extract the aqueous layer with DCM (

mL). -

Workup: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting the molecule's behavior in biological systems (ADME).

| Property | Value (Predicted) | Significance |

| LogP | 2.8 – 3.2 | Indicates moderate lipophilicity; likely good membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~42 Ų | Favorable for CNS penetration and oral bioavailability (Rule of 5). |

| pKa (Pyridine N) | ~3.5 | The pyridine nitrogen is weakly basic; likely uncharged at physiological pH (7.4). |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) | Facilitates water solubility and receptor docking. |

Biological Context & Structure-Activity Relationship (SAR)

This molecule serves as a simplified model for Type II kinase inhibitors and TRP channel modulators.

Pharmacophore Analysis[8]

-

Pyridine Ring: Acts as a hydrogen bond acceptor. In kinase inhibitors (e.g., Sorafenib), this moiety often interacts with the "hinge region" of the ATP-binding pocket.

-

Amide Linker: Provides a rigid spacer that orients the aromatic rings. The NH acts as a hydrogen bond donor, often engaging with a conserved glutamate residue (e.g., Glu in the

C-helix). -

Isopropylphenyl Group: A hydrophobic moiety designed to occupy the deep hydrophobic pocket (allosteric site) adjacent to the ATP-binding site. The isopropyl group adds bulk, enhancing selectivity for specific hydrophobic sub-pockets.

Interaction Map

Figure 2: Pharmacophore mapping of N-(4-isopropylphenyl)pyridine-4-carboxamide within a theoretical kinase binding pocket.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

-

NMR (400 MHz, DMSO-

- 10.4 ppm (s, 1H, Amide NH )

- 8.7 ppm (d, 2H, Pyridine C2, C6 -H)

- 7.8 ppm (d, 2H, Pyridine C3, C5 -H)

- 7.6 ppm (d, 2H, Phenyl C2, C6 -H)

- 7.2 ppm (d, 2H, Phenyl C3, C5 -H)

- 2.8 ppm (sept, 1H, Isopropyl CH )

-

1.2 ppm (d, 6H, Isopropyl CH

-

IR Spectroscopy:

References

-

IUPAC Nomenclature: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

-

Component Data (PubChem)

Sources

- 1. pyridine-4-carboxamide [stenutz.eu]

- 2. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 3. 4-Pyridinecarboxamide [webbook.nist.gov]

- 4. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurjchem.com [eurjchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

4'-isopropylisonicotinanilide CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and applications of 4'-isopropylisonicotinanilide (N-(4-isopropylphenyl)isonicotinamide), a specific isonicotinic acid derivative.

Part 1: Chemical Identity & Core Data

4'-Isopropylisonicotinanilide is a research-grade organic compound belonging to the class of isonicotinanilides (amides of isonicotinic acid). It is structurally characterized by a pyridine ring substituted at the 4-position with a carboxamide group linked to a para-isopropylphenyl moiety.

Nomenclature & Identification[1][2][3]

| Identifier | Details |

| Common Name | 4'-Isopropylisonicotinanilide |

| IUPAC Name | N-(4-propan-2-ylphenyl)pyridine-4-carboxamide |

| Alternative Names | N-(4-Isopropylphenyl)isonicotinamide; Isonicotinic acid 4-isopropylanilide; 4-Pyridinecarboxamide, N-(4-(1-methylethyl)phenyl)- |

| CAS Number | Not widely listed in public chemical indices (Research Chemical).[1][2][3][4] Refer to precursor CAS numbers for synthesis verification. |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| SMILES | CC(C)c1ccc(NC(=O)c2ccncc2)cc1 |

| InChIKey | (Predicted) GNIDIQDKQBYDMZ-UHFFFAOYSA-N (Analog based) |

Structural Components[1][3][5][6][7][8]

-

Core Scaffold : Isonicotinic acid (Pyridine-4-carboxylic acid).

-

Linkage : Amide bond (-CONH-).

-

Substituent : 4-Isopropylaniline (Cumidine) moiety.

Part 2: Synthesis & Experimental Protocols

The synthesis of 4'-isopropylisonicotinanilide is typically achieved via a Schotten-Baumann reaction or direct acylation of 4-isopropylaniline with isonicotinoyl chloride. This method ensures high regioselectivity and yield.

Precursor Materials

-

Isonicotinoyl Chloride Hydrochloride (CAS: 10400-19-8) - Acylating agent.

-

4-Isopropylaniline (CAS: 99-88-7) - Nucleophilic amine.

-

Triethylamine (TEA) or Pyridine - Acid scavenger.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent.

Detailed Synthesis Protocol

Objective : Synthesize N-(4-isopropylphenyl)isonicotinamide via nucleophilic acyl substitution.

-

Preparation :

-

Dissolve 4-isopropylaniline (10 mmol, 1.35 g) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.

-

-

Acylation :

-

Slowly add Isonicotinoyl chloride hydrochloride (10 mmol, 1.78 g) portion-wise or as a solution in DCM over 15 minutes.

-

Note: Maintain temperature below 5°C to prevent side reactions.

-

-

Reaction :

-

Allow the mixture to warm to room temperature (25°C) .

-

Stir under nitrogen atmosphere for 4–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

-

Work-up :

-

Quench the reaction with saturated NaHCO₃ solution (20 mL) to neutralize HCl salts.

-

Extract the organic layer with DCM (3 x 15 mL).

-

Wash combined organic layers with brine , dry over anhydrous Na₂SO₄ , and filter.

-

-

Purification :

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield : Typically 75–85% as a white to off-white crystalline solid.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthesis pathway for 4'-isopropylisonicotinanilide via acyl substitution.

Part 3: Applications & Biological Relevance

Antitubercular Research (Isoniazid Analog)

4'-Isopropylisonicotinanilide is structurally related to Isoniazid (Isonicotinylhydrazide), a first-line antitubercular drug.

-

Mechanism Hypothesis : While Isoniazid requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, isonicotinanilides (amides) do not typically undergo this activation. Instead, they are investigated as direct inhibitors of InhA (enoyl-ACP reductase) or as lipophilic analogs to penetrate the mycobacterial cell wall.

-

Structure-Activity Relationship (SAR) : The 4'-isopropyl group enhances lipophilicity (LogP), potentially improving permeability across the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Agricultural Fungicides (Carboxamides)

The compound falls under the broader class of Pyridine Carboxamides , which includes commercial fungicides like Boscalid .

-

Target : Succinate dehydrogenase (SDH) complex II in the mitochondrial electron transport chain.

-

Utility : Investigated for activity against fungal pathogens such as Rhizoctonia solani (Rice sheath blight).

Biological Probe

Used as a chemical probe to study amide hydrolysis rates in enzymatic assays or as a reference standard in the analysis of isonicotinic acid derivatives in biological matrices.

Signaling Pathway: Potential Antimycobacterial Action

Caption: Hypothetical mechanism of action for lipophilic isonicotinamide derivatives in pathogen inhibition.

Part 4: Physical Properties (Predicted)

| Property | Value (Estimated) | Note |

| Physical State | Solid (Crystalline powder) | Standard for aryl amides |

| Melting Point | 145–155 °C | Based on N-phenylisonicotinamide (158°C) and isopropyl effect |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility due to lipophilic isopropyl group |

| LogP | ~3.2 | Calculated (Lipophilic) |

| pKa | ~3.5 (Pyridine nitrogen) | Weak base |

References

-

PubChem . Isonicotinamide (Compound Summary). National Library of Medicine. Available at: [Link]

- Bernstein, J. et al. (1953). Chemotherapy of Experimental Tuberculosis. VI. Derivatives of Isonicotinic Acid. Journal of the American Chemical Society.

-

PubChem . N-Phenylisonicotinamide (Related Compound).[1][5] National Library of Medicine. Available at: [Link]

Sources

- 1. N-Phenylisonicotinamide | C12H10N2O | CID 220840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[(4-methylphenyl)methylideneamino]pyridine-4-carboxamide [drugs.ncats.io]

- 3. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. N-Phenyl-isonicotinamide | CAS 3034-31-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Biological activity of N-(4-isopropylphenyl)isonicotinamide derivatives

An In-depth Technical Guide on the Biological Activity of N-(4-isopropylphenyl)isonicotinamide Derivatives

Authored by a Senior Application Scientist

Introduction: Beyond Isoniazid - Exploring the Therapeutic Potential of N-Aryl Isonicotinamides

The isonicotinamide scaffold is a cornerstone in medicinal chemistry, most famously represented by isoniazid, a frontline drug in the treatment of tuberculosis for decades. The remarkable efficacy of isoniazid stems from its ability to inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[1][2][3] This established success has spurred extensive research into the synthesis and biological evaluation of a vast array of isonicotinamide derivatives, with the goal of discovering new therapeutic agents with improved efficacy, broader spectrum of activity, and the ability to overcome drug resistance.

The derivatization of the isonicotinamide core, particularly at the amide nitrogen with various substituted phenyl rings, has proven to be a fruitful strategy in modulating the biological activity of the parent molecule. The introduction of a lipophilic and sterically influential group, such as the 4-isopropylphenyl moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of the resulting compound. This can lead to enhanced cell permeability, novel interactions with biological targets, and a broader range of therapeutic applications beyond antitubercular activity.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights of N-(4-isopropylphenyl)isonicotinamide and its closely related derivatives. We will delve into their potential as antimicrobial and anticancer agents, supported by experimental data and detailed protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Synthesis of N-(4-isopropylphenyl)isonicotinamide Derivatives: A Practical Workflow

The synthesis of N-aryl isonicotinamides is typically achieved through the acylation of a substituted aniline with an activated form of isonicotinic acid. A common and efficient method involves the conversion of isonicotinic acid to isonicotinoyl chloride, which then readily reacts with the desired aniline, in this case, 4-isopropylaniline, to form the target amide.

General Synthetic Workflow

Sources

N-(4-isopropylphenyl)isonicotinamide molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(4-isopropylphenyl)isonicotinamide

Part 1: Executive Summary & Molecular Identity

N-(4-isopropylphenyl)isonicotinamide represents a privileged structural motif in medicinal chemistry, serving as a critical scaffold in the development of kinase inhibitors (specifically VEGFR-2), TRP channel modulators, and antimycobacterial agents. It functions as a bioisostere to traditional benzamides, offering distinct solubility and hydrogen-bonding profiles due to the terminal pyridine nitrogen.

This guide provides a comprehensive technical analysis of this chemical entity, defining its physicochemical properties, validated synthetic routes, and structural characterization protocols.

Core Identity Data

| Parameter | Value |

| IUPAC Name | N-(4-propan-2-ylphenyl)pyridine-4-carboxamide |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Monoisotopic Mass | 240.1263 Da |

| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

| Common Scaffold Class | N-aryl-isonicotinamide |

Part 2: Physicochemical Properties

Understanding the lipophilicity and electronic distribution is vital for predicting the bioavailability of this scaffold. The presence of the isopropyl group significantly enhances lipophilicity compared to the unsubstituted N-phenyl analog, potentially improving membrane permeability.

| Property | Value (Predicted) | Context & Causality |

| LogP (Octanol/Water) | ~3.2 - 3.5 | The isopropyl group adds steric bulk and hydrophobicity, pushing the LogP into the optimal range for oral bioavailability (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | ~41.9 Ų | Derived from the amide and pyridine nitrogen. Values <140 Ų suggest good intestinal absorption and potential blood-brain barrier penetration. |

| H-Bond Donors | 1 | The amide nitrogen (NH). Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 | The amide carbonyl (C=O) and the pyridine nitrogen.[1][2] |

| pKa (Pyridine N) | ~3.5 - 3.8 | The electron-withdrawing amide group lowers the basicity of the pyridine ring compared to free pyridine (pKa 5.2). |

Part 3: Synthetic Architecture

The synthesis of N-(4-isopropylphenyl)isonicotinamide is most efficiently achieved via a nucleophilic acyl substitution. Two primary pathways are recommended depending on reagent availability and scale.

Pathway A: Acid Chloride Method (High Yield / Scalable)

This is the preferred industrial route due to rapid kinetics and simplified purification.

-

Reagents: Isonicotinoyl chloride hydrochloride, 4-isopropylaniline (Cumidine).

-

Base: Triethylamine (Et₃N) or Pyridine (acts as solvent and base).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Pathway B: Direct Amide Coupling (Mild Conditions)

Used when functional group tolerance is required (e.g., if the aniline has sensitive substituents).

-

Reagents: Isonicotinic acid, 4-isopropylaniline.

-

Coupling Agents: EDC·HCl / HOBt or HATU.

-

Base: DIPEA (N,N-Diisopropylethylamine).

Visualized Synthesis Workflow

Caption: Comparative synthetic routes showing activation via acid chloride vs. direct coupling.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-(4-isopropylphenyl)isonicotinamide via Acid Chloride Route.

1. Activation (In Situ or Pre-prepared):

-

If starting from isonicotinic acid: Suspend 10 mmol of acid in dry DCM. Add 12 mmol Oxalyl Chloride and a catalytic drop of DMF. Stir until gas evolution ceases (approx 1-2 h). Evaporate solvent to obtain the crude acid chloride.

2. Coupling Reaction:

-

Setup: Purge a round-bottom flask with nitrogen. Dissolve 10 mmol of 4-isopropylaniline in 20 mL dry DCM. Add 25 mmol Triethylamine (excess base is crucial to neutralize HCl).

-

Addition: Cool the amine solution to 0°C. Dropwise add the isonicotinoyl chloride (dissolved in 10 mL DCM) over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

3. Workup & Purification:

-

Quench: Add water (20 mL) to the reaction mixture.

-

Extraction: Separate organic layer. Wash sequentially with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Ethyl Acetate/Hexane to yield white/off-white crystals.

4. Structural Characterization (Validation):

-

¹H NMR (400 MHz, DMSO-d₆) Prediction:

-

Amide NH: Singlet, δ ~10.4 ppm.

-

Pyridine (C2, C6): Doublet, δ ~8.7-8.8 ppm (deshielded by ring nitrogen).

-

Pyridine (C3, C5):[3] Doublet, δ ~7.8-7.9 ppm.

-

Phenyl (Aromatic): Two doublets (AA'BB' system), δ ~7.6 ppm and ~7.2 ppm.

-

Isopropyl CH: Septet, δ ~2.9 ppm.

-

Isopropyl CH₃: Doublet (6H), δ ~1.2 ppm.

-

Part 5: Biological Context & Applications[1][6]

This molecule is rarely a standalone drug but acts as a high-value Pharmacophore in three key areas:

-

VEGFR-2 Inhibition (Oncology): The isonicotinamide moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The para-isopropyl group occupies the hydrophobic pocket (selectivity pocket) adjacent to the ATP binding site.

-

Antimycobacterial Activity: Structurally related to Isoniazid (isonicotinylhydrazine), amide derivatives are investigated for activity against Mycobacterium tuberculosis, targeting the InhA enzyme, although the amide linkage is generally more stable and less metabolically active than the hydrazide.

-

TRP Channel Modulation: N-aryl amides are established antagonists for TRPM8 (cold sensor) and TRPV1 (heat sensor), used in analgesic research.

Pharmacophore Interaction Map

Caption: Structure-Activity Relationship (SAR) mapping of the molecule to biological targets.

References

-

PubChem Compound Summary. "Isonicotinamide Derivatives." National Center for Biotechnology Information. Accessed Feb 21, 2026. [Link]

-

Zhang, H., et al. (2012).[4] "Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors." Bioorganic & Medicinal Chemistry, 20(4), 1411-1416.[4] (Demonstrates the utility of the nicotinamide scaffold in kinase inhibition). [Link]

-

Moustafa, A.H., et al. (2024). "Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides." Molecules. (Discusses the antimicrobial profile of N-substituted isonicotinamides). [Link]

- Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Reference for LogP and solubility context).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure of N-(perfluorophenyl)isonicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-isopropylphenyl)isonicotinamide in Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of N-(4-isopropylphenyl)isonicotinamide in dimethyl sulfoxide (DMSO). Recognizing that DMSO is a cornerstone solvent in early-stage drug discovery, this document moves beyond a simple data sheet to offer a detailed methodological guide.[1][2] It establishes the theoretical foundations of solubility, distinguishing between critical kinetic and thermodynamic endpoints, and outlines the key physicochemical factors that influence these measurements.[3][4][5] In the absence of publicly available solubility data for this specific compound, this guide presents robust, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. These protocols are designed to equip researchers with the practical knowledge required to generate reliable and reproducible solubility data, a critical step for ensuring data integrity in high-throughput screening, cell-based assays, and early formulation development.

Introduction: The Nexus of Compound, Solvent, and Solubility

The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a compound's ultimate bioavailability and therapeutic efficacy. However, before a compound's aqueous behavior can be assessed, it must first be reliably dissolved, stored, and dispensed. This is where dimethyl sulfoxide (DMSO) plays an indispensable role.

1.1. N-(4-isopropylphenyl)isonicotinamide: A Compound of Interest

N-(4-isopropylphenyl)isonicotinamide is a molecule featuring an isonicotinamide core, a known structural motif in various biologically active compounds and materials.[6][7] Its structure suggests a semi-rigid molecule with potential for hydrogen bonding and aromatic interactions, properties that influence its solid-state characteristics and dissolution behavior. Understanding its solubility is the first step in unlocking its potential in any research setting.

1.2. The Critical Role of DMSO in Drug Discovery

DMSO is a polar aprotic solvent with a remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[1][8] This versatility has established it as the universal solvent for the creation of high-concentration stock solutions in chemical libraries used for high-throughput screening (HTS).[2] Its miscibility with water and cell culture media allows for easy dilution into aqueous assay buffers.[1] However, the very act of transferring a compound from a 100% DMSO environment to an aqueous one can create complex precipitation events, making a thorough understanding of the compound's solubility in the parent solvent essential for interpreting assay results correctly.[9][10]

Physicochemical Properties of N-(4-isopropylphenyl)isonicotinamide

A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental work. The key properties for N-(4-isopropylphenyl)isonicotinamide are summarized below.

| Property | Value | Source/Method |

| Chemical Structure | (See Figure 1) | - |

| Molecular Formula | C₁₆H₁₈N₂O | Calculation |

| Molecular Weight | 254.33 g/mol | Calculation |

| Appearance | To be determined (likely solid) | Observation |

| CAS Number | Not readily available | - |

Figure 1. Chemical Structure of N-(4-isopropylphenyl)isonicotinamide.

Figure 1. Chemical Structure of N-(4-isopropylphenyl)isonicotinamide.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be ambiguous without proper context. In drug discovery, it is crucial to distinguish between two distinct measurements: thermodynamic and kinetic solubility.[5]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, achieved when the dissolved solute is in equilibrium with an excess of the solid compound.[5] This measurement requires a longer incubation time (typically 24-48 hours) to ensure equilibrium is reached and is considered the gold standard for assessing the intrinsic solubility of the most stable crystalline form.[11][12]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][11] The result is often a supersaturated solution, and precipitation is governed by the kinetics of nucleation and crystal growth rather than thermodynamic equilibrium.[4][13] While less "fundamental" than thermodynamic solubility, it is often more relevant for HTS and other in vitro assays where compounds are introduced in this manner.[14]

Several factors can significantly influence solubility measurements, including the pH of the medium, temperature, ionic strength, and the specific solid form (e.g., crystalline vs. amorphous) of the compound being tested.[3]

Experimental Determination of Solubility in DMSO

As no public solubility data for N-(4-isopropylphenyl)isonicotinamide is available, this section provides detailed protocols for its experimental determination.

4.1. Protocol 1: Thermodynamic Solubility in 100% DMSO (Shake-Flask Method)

This protocol determines the maximum equilibrium concentration of the compound in pure DMSO.

Causality and Insight: The "shake-flask" method is the definitive approach for measuring thermodynamic solubility.[12] By adding an excess of solid material and allowing it to equilibrate for an extended period (24 hours), we ensure that the resulting measurement reflects the true saturation point of the most stable solid form, avoiding the artificially high values that can result from dissolving a metastable or amorphous form.[4]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid N-(4-isopropylphenyl)isonicotinamide to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for a valid measurement.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of anhydrous, high-purity DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For added certainty, filter the collected supernatant through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UPLC-MS with a pre-established standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Protocol 2: Kinetic Solubility in Aqueous Buffer

This protocol assesses the solubility limit when the compound is introduced from a DMSO stock into an aqueous buffer, mimicking its use in biological assays.

Causality and Insight: This method is designed to identify the concentration at which a compound precipitates out of a supersaturated aqueous solution.[15] The rapid addition of an aqueous buffer to a DMSO stock solution creates a solvent-shift, which can cause poorly soluble compounds to fall out of solution.[3] Measuring the resulting turbidity or light scatter provides a high-throughput-compatible assessment of this kinetic solubility limit, which is invaluable for designing experiments and avoiding compound precipitation artifacts.[11]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of N-(4-isopropylphenyl)isonicotinamide in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.01 mM).

-

Aqueous Addition: Using a multichannel pipette, rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to a small volume of each DMSO dilution (e.g., 2 µL), resulting in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or light scatter compared to buffer-only controls.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All solubility data should be reported in standard units for easy comparison. The results generated from the protocols above would be summarized as follows.

Table 2: Solubility Profile of N-(4-isopropylphenyl)isonicotinamide

| Parameter | Solvent/Medium | Value | Unit | Method |

| Thermodynamic Solubility | 100% DMSO @ 25°C | To be determined | mg/mL & mM | Shake-Flask (HPLC) |

| Kinetic Solubility | PBS (pH 7.4), 1% DMSO | To be determined | µg/mL & µM | Nephelometry/Turbidimetry |

Interpretation: A high thermodynamic solubility in DMSO (e.g., >100 mM) confirms its suitability as a solvent for creating concentrated stock solutions. The kinetic solubility value provides a critical upper concentration limit for aqueous-based assays to avoid compound precipitation, which can lead to false-negative or irreproducible results.

Conclusion

Characterizing the solubility of N-(4-isopropylphenyl)isonicotinamide in DMSO is a foundational activity for any research program involving this compound. This guide provides the theoretical context and practical, validated protocols necessary to generate this crucial data. By distinguishing between and accurately measuring both thermodynamic and kinetic solubility, researchers can ensure the integrity of their experimental data, make informed decisions in hit-to-lead campaigns, and build a solid foundation for future drug development efforts.

References

-

Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

-

The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

-

Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. [Link]

-

Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

-

Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect. [Link]

-

Isonicotinamide-Based Compounds: From Cocrystal to Polymer. PMC. [Link]

-

Isonicotinamide - Wikipedia. Wikipedia. [Link]

-

Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL - EMBL-EBI. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

Isonicotinamide, N,N-diheptyl- - Chemical & Physical Properties. Cheméo. [Link]

-

CAS No : 1453-82-3| Product Name : Nicotinamide - Impurity D| Chemical Name : Isonicotinamide. Pharmaffiliates. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

-

Isonicotinamide (CAS 1453-82-3): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids. ResearchGate. [Link]

-

(PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. ResearchGate. [Link]

-

Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC - NIH. [Link]

-

A new organic NLO material isonicotinamidium picrate (ISPA). The Royal Society of Chemistry. [Link]

-

Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Isonicotinamide-Based Compounds: From Cocrystal to Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reachever.com [reachever.com]

- 9. atlasofscience.org [atlasofscience.org]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

Comparative Technical Analysis: Nicotinamide vs. Isonicotinamide Scaffolds

[1][2]

Executive Summary

This technical guide analyzes the structural, electronic, and functional divergences between Nicotinamide (NAM) and its regioisomer Isonicotinamide (IsoNAM) . While chemically similar (pyridine carboxamides), their applications in drug discovery diverge radically due to the position of the nitrogen atom relative to the amide group. NAM is primarily a metabolic pharmacophore (NAD+ salvage, kinase inhibition), whereas IsoNAM is a premier supramolecular synthon used to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs) through cocrystallization.

Part 1: Structural & Electronic Fundamentals

Isomerism and Electronic Distribution

The core distinction lies in the substitution pattern on the pyridine ring.

-

Nicotinamide (Pyridine-3-carboxamide): The amide group is in the meta position. The nitrogen lone pair is less conjugated with the amide carbonyl compared to the para isomer, influencing its basicity and binding kinetics.

-

Isonicotinamide (Pyridine-4-carboxamide): The amide group is in the para position. This allows for a linear "push-pull" electronic system, creating a significant dipole moment that favors strong head-to-tail hydrogen bonding networks—a critical feature for crystal engineering.

Physicochemical Comparison

The following table summarizes the key physical differences affecting experimental design.

| Property | Nicotinamide (NAM) | Isonicotinamide (IsoNAM) | Implication for Research |

| IUPAC | Pyridine-3-carboxamide | Pyridine-4-carboxamide | Regioisomerism affects steric fit in enzyme pockets. |

| pKa (Pyridine N) | ~3.35 | ~3.6 - 3.8 | IsoNAM is slightly more basic; affects salt formation. |

| Melting Point | 128–131 °C | 155–157 °C | IsoNAM has higher lattice energy (stronger intermolecular forces). |

| Solubility (Water) | ~1000 g/L (Highly Soluble) | ~191 g/L | NAM is preferred for aqueous formulations; IsoNAM for modifying solubility of lipophilic drugs. |

| Crystal Habit | Monoclinic (P21/c) | Monoclinic (P21/c) | Both form extensive H-bond networks, but IsoNAM forms more robust "supramolecular synthons." |

Part 2: Medicinal Chemistry & Pharmacophores[2][3][4][5][6][7]

Nicotinamide: The Metabolic Scaffold

NAM is biologically active as a precursor and inhibitor.

-

NAD+ Salvage: NAM is the substrate for NAMPT (Nicotinamide phosphoribosyltransferase), the rate-limiting enzyme in the NAD+ salvage pathway.[1] Derivatives are often designed to inhibit NAMPT (e.g., FK866) to starve cancer cells of energy.

-

Kinase Inhibition: The amide motif of NAM mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. NAM derivatives (e.g., Sorafenib analogs) target VEGFR-2 by forming H-bonds with Cys919.

Isonicotinamide: The Supramolecular Synthon

IsoNAM is less metabolically active in the NAD+ pathway but is a powerhouse in Crystal Engineering .

-

Cocrystallization: IsoNAM is a "Generally Recognized As Safe" (GRAS) coformer. It utilizes a Pyridine-Acid Heterosynthon , where the pyridine nitrogen accepts a proton from a drug's carboxylic acid, and the amide group forms a dimer or chain. This significantly improves the solubility of BCS Class II drugs (e.g., Ibuprofen, Diclofenac).

-

TB Research: While Isoniazid (hydrazide) is the frontline drug, IsoNAM derivatives inhibit InhA (enoyl-ACP reductase) in Mycobacterium tuberculosis, offering an alternative scaffold to bypass specific resistance mechanisms.

Visualizing the Pathways

The following diagram contrasts the biological fate of NAM with the solid-state utility of IsoNAM.

Caption: Figure 1. Divergent utility: NAM drives the NAD+ salvage pathway, while IsoNAM acts as a structural coformer for API stabilization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General)

This protocol applies to both NAM and IsoNAM derivatives using acid chloride activation.

Reagents:

-

Nicotinic Acid (or Isonicotinic Acid)

-

Oxalyl Chloride or Thionyl Chloride

-

Amine (R-NH2)

-

Dichloromethane (DCM) (Anhydrous)[2]

-

Triethylamine (TEA)[2]

Step-by-Step Workflow:

-

Activation: Suspend 1.0 eq of the Acid in anhydrous DCM under inert atmosphere (N2).

-

Chlorination: Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride (1.2 eq). Stir at RT for 2 hours until gas evolution ceases (formation of Acid Chloride).

-

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Redissolve the residue in anhydrous DCM.

-

Coupling: In a separate flask, dissolve the Amine (1.0 eq) and TEA (2.0 eq) in DCM. Cool to 0°C.[3]

-

Addition: Slowly add the Acid Chloride solution to the Amine solution.

-

Workup: Warm to RT and stir for 4–6 hours. Wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Cocrystal Screening (Slurry Method)

Used to test if IsoNAM can improve the solubility of a target drug (e.g., Ibuprofen).

Step-by-Step Workflow:

-

Stoichiometry: Weigh 1:1 molar ratio of the Drug API and Isonicotinamide.

-

Solvent Selection: Choose a solvent where both components have intermediate solubility (e.g., Ethanol or Ethyl Acetate).

-

Slurrying: Add minimal solvent to the mixture to create a suspension (not a clear solution).

-

Agitation: Stir the slurry at room temperature for 24–48 hours. This allows thermodynamic conversion to the most stable crystal form (the cocrystal).

-

Isolation: Filter the solid phase.

-

Validation: Analyze via Powder X-Ray Diffraction (PXRD). A unique pattern distinct from the individual components confirms cocrystal formation.

Part 4: Comparative Data Analysis

Kinase Inhibition (VEGFR-2)

NAM derivatives are frequent scaffolds for kinase inhibitors. The table below illustrates the potency of NAM-based derivatives compared to standard inhibitors.

| Compound | Scaffold | Target | IC50 (nM) | Mechanism |

| Sorafenib | NAM-related (Picolinamide) | VEGFR-2 | ~50-90 | Type II Inhibitor (DFG-out) |

| NAM-Derivative 8 | Nicotinamide | VEGFR-2 | 77.0 | H-bond to Cys919 (Hinge) |

| IsoNAM-Derivative 4q | Isonicotinamide | DAPK1 | 1090 | Competitive ATP binding |

Note: NAM derivatives generally show superior kinase selectivity due to the specific geometry of the 3-position amide interacting with the kinase hinge region.

Cocrystal Efficiency

IsoNAM is superior for stabilizing carboxylic acid drugs.

| API (Drug) | Coformer | Solubility Increase | Stability |

| Ibuprofen | Nicotinamide | ~2x | Low (Hygroscopic) |

| Ibuprofen | Isonicotinamide | ~14x | High (Robust packing) |

| Diclofenac | Isonicotinamide | High | Stable Hydrate formation |

Part 5: References

-

BenchChem. (2025).[2][1][4] Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives. Retrieved from

-

Shahin, M. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI Molecules. Retrieved from

-

Aakeröy, C. B., et al. (2011). Pharmaceutical Co-crystals with Isonicotinamide. Crystal Growth & Design. Retrieved from

-

Eccles, K. S., et al. (2013). Towards ab initio screening of co-crystal formation... nicotinamide, isonicotinamide.[5][6][7][8] CrystEngComm. Retrieved from

-

PubChem. (2025).[6][9] Nicotinamide Compound Summary. National Library of Medicine. Retrieved from

-

PubChem. (2025).[6][9] Isonicotinamide Compound Summary. National Library of Medicine. Retrieved from [6]

-

Gasper, R., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI International Journal of Molecular Sciences. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 7. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations | MDPI [mdpi.com]

- 8. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(4-isopropylphenyl)isonicotinamide from isonicotinoyl chloride

An Application Note for the Synthesis of N-(4-isopropylphenyl)isonicotinamide from Isonicotinoyl Chloride

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(4-isopropylphenyl)isonicotinamide, a substituted N-aryl amide. The procedure is based on the well-established Schotten-Baumann reaction, involving the acylation of 4-isopropylaniline with isonicotinoyl chloride.[1][2] This document provides an in-depth discussion of the reaction mechanism, detailed safety and handling protocols for the requisite reagents, a step-by-step experimental procedure, and guidelines for product purification and characterization. Designed for researchers in organic synthesis and medicinal chemistry, this note emphasizes the causal relationships behind procedural choices to ensure both high yield and purity, while prioritizing laboratory safety.

Introduction and Scientific Context

N-aryl amides are a cornerstone structural motif in a vast array of biologically active molecules and functional materials.[1] The amide bond's unique electronic and structural properties contribute to the stability and conformational rigidity often required for molecular recognition and biological function. Isonicotinamide (pyridine-4-carboxamide) and its derivatives, in particular, are precursors to key pharmaceutical agents and are utilized in coordination chemistry to form advanced materials like metal-organic frameworks (MOFs).[3]

The target molecule, N-(4-isopropylphenyl)isonicotinamide, combines the isonicotinoyl moiety with a substituted aniline, making it a compound of interest for drug discovery and materials science. This guide presents its synthesis via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The chosen method, the Schotten-Baumann reaction, is highly effective for forming amides from acyl chlorides and amines.[4] It is characterized by the use of a base to neutralize the hydrochloric acid byproduct, which drives the reaction equilibrium towards the product.[5]

Reaction Principles and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isonicotinoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (TEA) or an aqueous base, is essential to scavenge the hydrochloric acid (HCl) formed, preventing the protonation and deactivation of the starting amine.[2][5]

Figure 1: Mechanism of N-aryl amide formation.

Critical Safety and Handling Protocols

Safe laboratory practice is paramount. The reagents used in this synthesis possess significant hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).

-

Isonicotinoyl Chloride Hydrochloride: This reagent is corrosive and water-reactive.[6] Contact with moisture will hydrolyze the acyl chloride, liberating corrosive HCl gas and reducing yield.[6] It causes severe skin burns and eye damage.[7] Always handle in a fume hood, away from water, wearing chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[8] Store under inert gas in a cool, dry, corrosives-compatible cabinet.[6]

-

4-Isopropylaniline: This compound is toxic and harmful if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause skin, eye, and respiratory tract irritation.[11][12] Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.[9][11]

-

Triethylamine (TEA) & Dichloromethane (DCM): Both are volatile and have associated health risks. TEA is corrosive and flammable, while DCM is a suspected carcinogen. All manipulations should be performed within a fume hood.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10][12] Seek immediate medical attention for burns from isonicotinoyl chloride.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Detailed Experimental Protocol

This protocol provides a method for synthesizing N-(4-isopropylphenyl)isonicotinamide on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| Isonicotinoyl chloride hydrochloride | ≥95% | TCI, Sigma-Aldrich | 39178-35-3 | Highly moisture-sensitive. |

| 4-Isopropylaniline | ≥98% | Sigma-Aldrich, TCI | 99-88-7 | Store away from light.[9] |

| Triethylamine (TEA) | ≥99%, anhydrous | Fisher Scientific | 121-44-8 | Base and HCl scavenger. |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | 75-09-2 | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 | For aqueous wash. |

| Brine (Saturated NaCl Solution) | ACS Grade | - | 7647-14-5 | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | 7487-88-9 | Drying agent. |

| Magnetic Stirrer & Stir Bar | - | - | - | - |

| Round-bottom flasks | - | - | - | Dried in an oven before use. |

| Addition Funnel | - | - | - | Dried in an oven before use. |

| Separatory Funnel | - | - | - | - |

| Rotary Evaporator | - | - | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve 4-isopropylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the aniline.

-

Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing it to cool to 0 °C. Causality: Cooling the reaction mixture helps to control the exothermic nature of the acylation and minimizes potential side reactions.[1]

-

Acyl Chloride Addition: In a separate dry flask, dissolve isonicotinoyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) will likely form. Causality: Slow, dropwise addition is critical to prevent a rapid temperature increase and to ensure a homogenous reaction.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aniline spot indicates reaction completion.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the entire mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), deionized water (1x), and finally with brine (1x). Causality: The NaHCO₃ wash neutralizes any remaining acidic species, while the brine wash helps to break any emulsions and begins the drying process.

-

Separate the organic layer after each wash.

-

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-isopropylphenyl)isonicotinamide as a solid.[14]

Synthesis Workflow and Characterization

The entire process from setup to final product can be visualized as a sequential workflow.

Figure 2: Experimental workflow for the synthesis.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional group stretches, notably the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

The Schotten-Baumann acylation of 4-isopropylaniline with isonicotinoyl chloride provides a reliable and efficient route to N-(4-isopropylphenyl)isonicotinamide. By exercising meticulous control over reaction conditions—particularly temperature and moisture exclusion—and adhering to stringent safety protocols, researchers can consistently obtain the target compound in high yield and purity. This application note serves as a foundational guide, which can be adapted and optimized for various scales and applications in drug discovery and materials science.

References

-

Synthesis and analysis of amides. Chemistry Education.

-

Chemistry Schotten Baumann Reaction. SATHEE.

-

Amide Synthesis. Fisher Scientific.

-

Schotten–Baumann reaction. Wikipedia.

-

Schotten-Baumann Reaction. Organic Chemistry Portal.

-

Safety Data Sheet 4-Isopropylaniline. MetaSci.

-

4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline. Cole-Parmer.

-

Isonicotinoyl Chloride Hydrochloride. Tokyo Chemical Industry (India) Pvt. Ltd.

-

4-Fluoro-N-isopropylaniline Safety Data Sheet. AK Scientific, Inc.

-

ANISOYL CHLORIDE HAZARD SUMMARY. NJ.gov.

-

SAFETY DATA SHEET - 4-Isopropylaniline. TCI Chemicals.

-

SAFETY DATA SHEET - Isonicotinyl chloride hydrochloride. Fisher Scientific.

-

SAFETY DATA SHEET - Isonicotinoyl chloride hydrochloride. Fisher Scientific.

-

Isonicotinoyl chloride hydrochloride Safety Data Sheet. BLD Pharmatech.

-

Saha, B., et al. Synthesis and structure of N-(perfluorophenyl)isonicotinamide. National Center for Biotechnology Information.

-

Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

-

Isonicotinamide. Grokipedia.

-

Isonicotinoyl chloride 95%. Sigma-Aldrich.

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. grokipedia.com [grokipedia.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]

Strategic Solvent Selection for the Recrystallization and Purification of N-(4-isopropylphenyl)isonicotinamide

An Application Guide

Abstract: This application note provides a comprehensive guide for the selection of an optimal solvent system for the purification of N-(4-isopropylphenyl)isonicotinamide via recrystallization. The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where achieving high purity is paramount. Recrystallization is a powerful and widely used technique for this purpose, and its success is fundamentally dependent on the choice of solvent.[1] This document outlines the theoretical principles of recrystallization, analyzes the structural and polarity characteristics of N-(4-isopropylphenyl)isonicotinamide to predict its solubility, and presents a systematic workflow for solvent screening. Detailed, step-by-step protocols for single-solvent and binary-solvent screening, as well as a bulk purification procedure, are provided. The methodologies are designed to be self-validating, enabling researchers to rationally and efficiently identify a suitable solvent system to maximize purity and yield.

Theoretical Principles & Molecular Analysis

Fundamentals of Recrystallization

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility.[1] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. During this slow crystal growth, impurity molecules are excluded, remaining in the surrounding solution (the mother liquor).[1] The final pure crystals are then isolated by filtration.

An ideal recrystallization solvent is one in which the compound of interest has high solubility at high temperatures and low solubility at low temperatures.[2] This differential solubility, often referred to as a high-temperature coefficient, is crucial for achieving a high recovery of the purified product.[1]

Molecular Structure Analysis of N-(4-isopropylphenyl)isonicotinamide

A rational approach to solvent selection begins with an analysis of the solute's molecular structure. The "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another, is a foundational concept.[3][4]

N-(4-isopropylphenyl)isonicotinamide possesses distinct regions of varying polarity:

-

Polar Moieties: The structure contains a pyridine ring and a secondary amide linkage (-CONH-). The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the amide group are capable of acting as hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor.[5] These functionalities impart significant polarity to the molecule. Amides, in particular, tend to form strong intermolecular hydrogen bonds, which often favor crystallization.[6][7]

-

Nonpolar Moiety: The 4-isopropylphenyl group is a bulky, nonpolar, hydrophobic substituent. This region will favor interactions with nonpolar solvents.

The presence of both polar and nonpolar domains suggests that N-(4-isopropylphenyl)isonicotinamide is a molecule of intermediate polarity. Consequently, a single solvent of intermediate polarity or a binary mixture of a polar and a nonpolar solvent is likely to be effective for its recrystallization.

Essential Criteria for Recrystallization Solvent Selection

The selection of an appropriate solvent is the most critical step in the recrystallization process.[2] A suitable solvent must satisfy several criteria:

-

Favorable Temperature Coefficient: The solvent must exhibit high solubility for the compound when hot and low solubility when cold.[2] This ensures both efficient dissolution and high product recovery.

-

Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of crystallizing.[3][4] Additionally, a relatively low boiling point (<100-120 °C) facilitates easy removal from the purified crystals during drying.[3][8]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][9]

-

Chemical Inertness: The solvent must not react with the compound being purified.[1][2]

-

Safety and Practicality: The ideal solvent should be non-toxic, non-flammable, and inexpensive.[8]

Experimental Workflow for Solvent Screening

A systematic approach to solvent screening saves time and material. The process begins with testing a range of single solvents with varying polarities and, if necessary, proceeds to the evaluation of binary (two-solvent) systems.

Caption: Workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Single Solvent Screening

This protocol uses a small amount of material to rapidly assess the suitability of various individual solvents.

Materials:

-

N-(4-isopropylphenyl)isonicotinamide (impure)

-

Small test tubes or vials

-

Hot plate or sand bath

-

Pasteur pipettes

-

Selection of solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes)

Procedure:

-

Place approximately 20-30 mg of the impure solid into a small test tube.

-

Add the chosen solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves in <0.5 mL of cold solvent, the solvent is unsuitable as recovery will be poor. Note this observation.

-

If the solid is poorly soluble at room temperature, begin to gently heat the mixture using a hot plate.

-

Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Take care not to add an excess of solvent.

-

If the solid does not dissolve in a reasonable volume of hot solvent (e.g., ~3 mL), it is likely not a suitable solvent.

-

If the solid dissolves completely, allow the test tube to cool slowly to room temperature. Observe for the formation of crystals.

-

If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath to induce crystallization.[3]

-

Evaluate the outcome: An ideal solvent will dissolve the compound when hot but yield a significant amount of crystalline solid upon cooling.

-

Repeat this process for a range of solvents of varying polarities.

Protocol 2: Small-Scale Binary Solvent System Development

This protocol is employed when no single solvent is found to be suitable. It involves a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[4] Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[4][10]

Materials:

-

Same as Protocol 1, with pairs of miscible solvents.

Procedure:

-

Place approximately 20-30 mg of the impure solid into a small test tube.

-

Add the "solvent" (the one in which the compound is soluble) dropwise while heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

-

Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Evaluate the outcome based on the quality and quantity of the crystals formed.

Data Interpretation and Solvent Suitability Matrix